molecular formula C19H23NO2S B2704181 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1226450-84-5

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2704181
CAS No.: 1226450-84-5
M. Wt: 329.46
InChI Key: OFPACSKEHVKJFD-UHFFFAOYSA-N
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Description

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that features a piperidine ring, a benzyloxy group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with a piperidine derivative.

    Attachment of the Thiophene Moiety: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, involving a thiophene derivative and a suitable piperidine intermediate.

    Final Assembly: The final compound is assembled through a series of condensation and purification steps to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Benzyl halides, thiophene derivatives, and various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological or inflammatory conditions.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, providing insights into mechanisms of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Methoxymethyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
  • 1-(4-(Ethoxymethyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
  • 1-(4-(Benzyloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Uniqueness

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[4-(phenylmethoxymethyl)piperidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c21-19(13-18-7-4-12-23-18)20-10-8-17(9-11-20)15-22-14-16-5-2-1-3-6-16/h1-7,12,17H,8-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPACSKEHVKJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=CC=C2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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